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Compound Name: Pazufloxacin Mesilate

Cat. No.: B1662896 Get Quote

An In-Depth Technical Guide to the Chemical Structure of Pazufloxacin Mesilate

Introduction
Pazufloxacin Mesilate is a potent, synthetic, third-generation fluoroquinolone antibiotic

renowned for its broad-spectrum bactericidal activity against both Gram-positive and Gram-

negative bacteria, including strains resistant to other classes of antibiotics.[1][2] Administered

intravenously, it is a critical therapeutic agent for treating severe and complicated infections,

such as respiratory tract infections, urinary tract infections, and intra-abdominal infections.[1][3]

The clinical efficacy of Pazufloxacin Mesilate is intrinsically linked to its unique and

sophisticated molecular architecture.

This technical guide offers a comprehensive exploration of the chemical structure of

Pazufloxacin Mesilate, designed for researchers, scientists, and drug development

professionals. We will dissect its core scaffold, analyze the stereochemical nuances, and

elucidate the structure-activity relationships (SAR) that define its potent mechanism of action.

Furthermore, we will detail the analytical methodologies employed to verify and characterize

this complex structure, providing a holistic understanding from the atomic level to its functional

implications.

Core Molecular Architecture
Pazufloxacin Mesilate is the methanesulfonate salt of the active pharmaceutical ingredient,

pazufloxacin.[4] The formation of this salt enhances the compound's solubility and stability,
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rendering it suitable for intravenous administration.[5] The fundamental properties of the

compound are summarized below.

Property Data

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-

10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-

5(13),6,8,11-tetraene-11-carboxylic

acid;methanesulfonic acid[4]

Synonyms Pazufloxacin methanesulfonate, T-3762[6][7]

Molecular Formula C₁₇H₁₉FN₂O₇S[8][4][9]

Molecular Weight 414.41 g/mol [9]

CAS Number 163680-77-1[4][6]

The structure consists of the pazufloxacinium cation and the mesilate (methanesulfonate)

anion.

Pazufloxacinium Cation

Mesilate Anion

Click to download full resolution via product page

Pazufloxacinium Cation and Mesilate Anion Structures.

The Fluoroquinolone Core
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The foundation of pazufloxacin is a rigid, tricyclic ring system: 7H-pyrido[1,2,3-de]-1,4-

benzoxazine. This scaffold is a defining feature that distinguishes it from many earlier bicyclic

quinolones.[10] Embedded within this core are two critical moieties essential for antibacterial

activity:

4-Oxo Group: A ketone functional group.

3-Carboxylic Acid Group: This acidic group, along with the 4-oxo group, is fundamental to the

binding of fluoroquinolones to their bacterial enzyme targets, DNA gyrase and

topoisomerase IV.[10][11]

Key Substituents and Their Significance
The potency and spectrum of pazufloxacin are dictated by specific substituents at key positions

of its core structure.

C-7 Aminocyclopropyl Group: This substituent is a major determinant of the drug's

antibacterial spectrum and potency.[12] The primary amino group on this moiety is basic and

serves as the site of protonation by methanesulfonic acid to form the stable mesilate salt.[13]

C-9 Fluorine Atom: As a member of the fluoroquinolone class, the fluorine atom at the C-9

position (often referred to as C-6 in classical quinolone numbering) is paramount. It

dramatically enhances the drug's activity by improving both cell penetration and the inhibition

of DNA gyrase.[10]

(3S)-Methyl Group: The oxazine ring of the tricyclic system contains a chiral center at the C-

3 position (or C10 in some numbering schemes), which bears a methyl group.[13][14] The

absolute configuration of this stereocenter is (S), which is crucial for its specific biological

activity.[4][9]

Stereochemistry and Three-Dimensional
Conformation
The biological activity of a drug is often dependent on its precise three-dimensional shape.

Pazufloxacin is a chiral molecule, existing as a specific enantiomer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://journals.asm.org/doi/pdf/10.1128/aac.33.2.131
https://journals.asm.org/doi/pdf/10.1128/aac.33.2.131
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878067/
https://www.researchgate.net/publication/15141936_Structure-activity_and_structure-side-effect_relationship_for_the_quinolone_antibacterials
https://www.mdpi.com/2073-4352/15/9/812
https://journals.asm.org/doi/pdf/10.1128/aac.33.2.131
https://www.mdpi.com/2073-4352/15/9/812
https://www.researchgate.net/figure/Schematic-representation-of-pazufloxacin-mesylate-PzfMes-Pzf-pazufloxacinium-Mes_fig12_395558665
https://pubchem.ncbi.nlm.nih.gov/compound/Pazufloxacin-mesylate
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Absolute Configuration: The single stereocenter at the C-3 position has been unequivocally

confirmed to possess the (S) configuration through single-crystal X-ray diffraction studies.

[13] The corresponding SMILES notation, C[C@H]1..., explicitly denotes this

stereochemistry.[4]

Molecular Conformation: Crystallographic analysis reveals that the tricyclic core of the

pazufloxacinium cation is relatively rigid.[13] This rigidity is further stabilized by a strong

intramolecular hydrogen bond formed between the hydrogen of the carboxylic acid group

and the oxygen of the 4-oxo group (O–H···O=C).[13] This interaction locks the molecule into

a specific conformation that is believed to be optimal for binding to its enzyme targets.

The Role of the Mesilate Salt Form
While the pazufloxacin cation is the pharmacologically active entity, its formulation as a

mesilate salt is a critical aspect of its design as an injectable therapeutic.

The salt is formed via a straightforward acid-base reaction where the strongly acidic

methanesulfonic acid donates a proton to the most basic site on the pazufloxacin molecule—

the primary amino group of the cyclopropyl substituent.[13]

Pazufloxacin-NH₂ (base) Pazufloxacin-NH₃⁺ (cation)
Protonation

CH₃SO₃H (acid) CH₃SO₃⁻ (anion)
Deprotonation

Click to download full resolution via product page

Salt formation via proton transfer.

This conversion provides two key advantages:

Enhanced Aqueous Solubility: The ionic nature of the salt significantly increases the

compound's solubility in water, which is essential for creating a stable intravenous

formulation.[5]
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Improved Stability and Handling: The crystalline salt form often has better stability and

handling properties compared to the free base, which is crucial for pharmaceutical

manufacturing and shelf life.

Structure-Activity Relationship (SAR)
The potent antibacterial effect of Pazufloxacin Mesilate is a direct consequence of how its

distinct structural components interact with bacterial targets. The inhibition of DNA gyrase and

topoisomerase IV is the primary mechanism of action.[1][3][5][15]
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Key structure-activity relationships of Pazufloxacin.
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The Pharmacophore: The 4-oxo and 3-carboxylic acid groups are the primary points of

interaction with the bacterial DNA-enzyme complex, chelating magnesium ions and

disrupting the DNA re-ligation process. The C-9 fluorine atom further enhances this

interaction, leading to potent inhibition.[10]

Modulating Groups: The C-7 aminocyclopropyl group is crucial for determining the spectrum

of activity and overall potency.[12] The unique tricyclic benzoxazine system, including the N-

1 position and the stereospecific (S)-methyl group, also contributes significantly to the drug's

potency and pharmacokinetic profile.[10][12]

Analytical Protocols for Structural Verification
The definitive structure of Pazufloxacin Mesilate has been established and is routinely verified

using a combination of advanced analytical techniques.

X-ray Crystallography
This technique provides unambiguous proof of the molecular structure and stereochemistry in

the solid state.

Objective: To determine the precise three-dimensional arrangement of atoms and confirm the

absolute configuration of the chiral center.

Methodology:

Sample Preparation: Pazufloxacin Mesilate is dissolved in an appropriate solvent (e.g.,

ethanol for the anhydrous form, or an acetonitrile/water mixture for the dihydrate form)

under gentle heating.[13]

Crystallization: The solution is slowly cooled to room temperature and left undisturbed for

several hours to days to allow for the formation of single, high-quality crystals suitable for

diffraction.[13]

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

focused beam of X-rays in a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: The resulting diffraction pattern is processed to

generate an electron density map, from which the atomic positions are determined and

refined to yield a final, highly accurate molecular structure.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the chemical structure of molecules in solution,

confirming the connectivity of atoms and their chemical environments.[16]

Objective: To verify the molecular structure by analyzing the magnetic properties of its atomic

nuclei (primarily ¹H and ¹³C).

Methodology:

Sample Preparation: A small amount (typically 5-10 mg) of Pazufloxacin Mesilate is

dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in an NMR tube.

Instrument Setup: The sample is placed in the NMR spectrometer, and the instrument is

tuned and shimmed to ensure a homogeneous magnetic field.

Data Acquisition: A series of NMR experiments are performed. Standard experiments

include:

¹H NMR: To identify the number and types of hydrogen atoms.

¹³C NMR: To identify the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC): To establish the connectivity between atoms.

Spectral Analysis: The resulting spectra are analyzed to assign chemical shifts and

coupling constants to specific atoms, confirming that the observed pattern matches the

known structure of Pazufloxacin Mesilate.

Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and can provide structural

information through fragmentation analysis.
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Objective: To measure the mass-to-charge ratio (m/z) of the molecule and its fragments,

thereby confirming its elemental composition and molecular weight.

Methodology:

Sample Introduction: A dilute solution of the sample is introduced into the mass

spectrometer, often via a liquid chromatography (LC) system for purification and

separation (LC-MS).[17]

Ionization: The molecules are ionized using a suitable technique, such as Electrospray

Ionization (ESI).

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g.,

quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating a

mass spectrum. The molecular ion peak should correspond to the calculated molecular

weight of the pazufloxacin cation and/or the full salt.

Conclusion
The chemical structure of Pazufloxacin Mesilate is a testament to sophisticated drug design,

where each component—from the rigid tricyclic core and the critical fluorine atom to the

stereospecific methyl group and the solubilizing mesilate salt—is meticulously optimized for

function. Its architecture provides the ideal conformation for potent inhibition of bacterial DNA

gyrase and topoisomerase IV, while its formulation as a mesilate salt ensures its effective

delivery as an intravenous therapeutic. A thorough understanding of this structure, verified

through rigorous analytical techniques like X-ray crystallography and NMR, is fundamental for

the scientists and researchers dedicated to combating bacterial resistance and developing the

next generation of antimicrobial agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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